molecular formula C14H17ClN4O3S B2865965 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1330160-83-2

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No.: B2865965
CAS No.: 1330160-83-2
M. Wt: 356.83
InChI Key: CTUNCCDPHVADGE-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic small molecule featuring a fused thieno-pyridine core modified with carbamoyl and methyl substituents. Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

N-(3-carbamoyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S.ClH/c1-7-5-9(17-21-7)13(20)16-14-11(12(15)19)8-3-4-18(2)6-10(8)22-14;/h5H,3-4,6H2,1-2H3,(H2,15,19)(H,16,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUNCCDPHVADGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17H17ClN4O2S
  • Molecular Weight : 408.9 g/mol
  • CAS Number : 1216573-01-1

Biological Activity Overview

Research indicates that compounds similar to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide exhibit various biological activities including cytotoxicity against cancer cell lines and modulation of apoptosis pathways.

Cytotoxicity Studies

A study conducted on isoxazole derivatives indicated that compounds structurally related to our compound showed significant cytotoxic effects against human promyelocytic leukemia cells (HL-60). The IC50 values ranged from 86 to 755 μM, with specific derivatives demonstrating the highest activity .

Table 1: Cytotoxicity of Isoxazole Derivatives

CompoundIC50 (μM)Mechanism of Action
Isoxazole (3)86Induces apoptosis and cell cycle arrest
Isoxazole (6)755Primarily cell cycle arrest

The mechanisms by which N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects may involve modulation of key proteins involved in the apoptotic pathway:

  • Bcl-2 Family Proteins : Isoxazole derivatives influenced the expression levels of Bcl-2 and Bax proteins. Isoxazole (3) decreased Bcl-2 expression while increasing p21^WAF1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle regulation .
  • Cell Cycle Regulation : The upregulation of p21^WAF1 indicates an arrest in the cell cycle that may contribute to the observed cytotoxic effects.

Case Studies and Research Findings

Multiple studies have highlighted the biological potential of isoxazole derivatives:

  • A study focused on the synthesis of various isoxazoles reported significant cytotoxicity in HL-60 cells with specific alterations in gene expression linked to apoptosis and cell cycle control .
  • Another investigation into heterobicyclic compounds demonstrated that modifications in molecular structure could enhance biological activity against cancer cells, emphasizing the importance of structural features in drug design .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

To contextualize its properties, the compound is compared to structurally related molecules, focusing on heterocyclic cores, substituents, and functional groups.

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Solubility Profile Pharmacological Notes
Target Compound Thieno[2,3-c]pyridine 3-carbamoyl, 6-methyl, 5-methylisoxazole High (HCl salt) Potential kinase/modulator applications due to dual heterocyclic motifs
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride Imidazo[4,5-c]pyridine Methyl ester, dihydrochloride Moderate (salt form) Used in intermediate synthesis; lacks isoxazole bioisostere
5-(tert-Butylsulfanyl)pyridine-2-carbothioamide Pyridine tert-Butylsulfanyl, carbothioamide Low (neutral) Sulfur-containing groups may enhance metabolic stability
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide Pyridine CF3, Cl, methylacetamide Moderate Lipophilic substituents may limit CNS penetration

Key Observations:

Core Heterocycles: The target compound’s thieno-pyridine scaffold distinguishes it from simpler pyridine derivatives (e.g., 5-(tert-butylsulfanyl)pyridine-2-carbothioamide) by offering enhanced conformational rigidity and electron-rich regions for target binding . Compared to imidazo-pyridine derivatives (e.g., Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate), the thiophene ring in the target compound may confer improved metabolic stability over nitrogen-rich cores susceptible to oxidation .

Functional Groups: The 5-methylisoxazole-carboxamide group in the target compound serves as a bioisostere for carboxylic acids, balancing polarity and membrane permeability. This contrasts with ester or thioamide groups in analogues, which may exhibit faster hydrolysis or reduced target affinity . The 6-methyl substituent on the tetrahydrothieno-pyridine core likely reduces ring puckering, enhancing binding pocket compatibility compared to unsubstituted analogues.

Solubility and Salt Forms: The hydrochloride salt of the target compound ensures superior aqueous solubility relative to neutral pyridine derivatives (e.g., 5-(tert-butylsulfanyl)pyridine-2-carbothioamide), aligning with formulations for intravenous or oral delivery .

Research Findings and Implications

  • Kinase Inhibition : The isoxazole-carboxamide motif is prevalent in kinase inhibitors (e.g., PI3K/mTOR inhibitors), implying possible activity in oncology or inflammatory pathways.
  • Metabolic Stability: The thieno-pyridine core may resist CYP450-mediated degradation better than imidazo-pyridines, as sulfur atoms are less prone to oxidative metabolism .

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